Deunirmatrelvir

Deuterium isotope effect Metabolic stability In vitro ADME

Quantifying deuterium's impact on SARS-CoV-2 Mpro inhibitors requires precise isotopic analogs. Substitution with non-deuterated nirmatrelvir invalidates kinetic isotope effect measurements. - Human microsomal stability: 3-fold improvement vs. parent - Primary site oxidation: ~40% reduction - Validated as LC-MS/MS internal standard for nirmatrelvir quantification Supplied for ADME assays and structure-metabolism relationship (SMR) modeling.

Molecular Formula C23H32F3N5O4
Molecular Weight 501.5 g/mol
CAS No. 2861202-79-9
Cat. No. B12392783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeunirmatrelvir
CAS2861202-79-9
Molecular FormulaC23H32F3N5O4
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C
InChIInChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i7D2
InChIKeyLIENCHBZNNMNKG-USGSOOCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deunirmatrelvir (CAS 2861202-79-9): A Deuterated SARS-CoV-2 Mpro Inhibitor for Metabolic Stability Research


Deunirmatrelvir (CAS 2861202-79-9) is a deuterated analog of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) inhibitor Nirmatrelvir (PF-07321332) [1]. The compound is characterized by the selective replacement of specific hydrogen atoms with the heavier, stable isotope deuterium at the lactam ring, a primary site of oxidative metabolism for the parent drug [1]. This structural modification is designed to leverage the kinetic isotope effect to enhance metabolic stability without altering the pharmacophore, thereby serving as a precise tool for investigating structure-metabolism relationships and optimizing antiviral pharmacokinetic profiles in research settings [2].

Metabolic Stability Research Deuterated lactam ring enables KIE-based metabolism studies
Target Engagement Maintains Nirmatrelvir pharmacophore for Mpro binding
Isotopic Probe Stable deuterium label for quantitative ADME investigations

Deunirmatrelvir: Why Nirmatrelvir or Other Analogs Cannot Serve as Direct Substitutes


Substituting Deunirmatrelvir with its non-deuterated parent, Nirmatrelvir (PF-07321332), or other Mpro inhibitors like Ensitrelvir, will invalidate experiments designed to probe the specific effect of deuteration on metabolic stability and pharmacokinetics [1]. Studies demonstrate that deuteration at the lactam ring results in a distinct metabolic profile compared to Nirmatrelvir, characterized by a ~3-fold improvement in human microsomal stability, which is offset by a compensatory ~40% increase in metabolism at secondary sites [1]. Therefore, only Deunirmatrelvir provides the precise isotopic fingerprint and altered metabolic pathway required for quantitative investigations of deuterium's impact, and using any other analog will introduce confounding variables and render comparative metabolic studies unreliable .

Deuterated lactam ring metabolic profile
Nirmatrelvir and other analogs lack the specific isotopic fingerprint, leading to different metabolic stability
Altered oxidative metabolism pathway
Substitution may mask site-specific metabolic shifts (e.g., primary vs. secondary oxidation), confounding pathway analysis
Quantitative KIE and SIL-IS utility
Only the deuterated form provides the required mass shift and co-elution properties for LC-MS/MS internal standardization

Quantitative Differentiators for Deunirmatrelvir: Head-to-Head Metabolic and Potency Data


Enhanced Human Microsomal Stability via Primary Site Deuteration

Direct comparative studies on Nirmatrelvir derivatives show that deuteration of the primary metabolic site, the lactam ring, significantly improves its stability in human liver microsomes [1]. This modification, which is the defining structural feature of Deunirmatrelvir, results in a quantifiable enhancement of metabolic stability compared to the non-deuterated parent molecule .

Microsomal Stability
Head-to-head
3-fold improvement vs. Nirmatrelvir in human liver microsomes
Supports KIE-mediated metabolic stabilization endpoint
In vitro incubation; absolute values and inter-lab reproducibility to verify
Deuterium isotope effect Metabolic stability In vitro ADME

Retention of Potent Antiviral Activity Comparable to Nirmatrelvir

Studies on deuterated Nirmatrelvir analogs indicate that the introduction of deuterium at the lactam ring does not negatively impact the compound's ability to inhibit its target, the SARS-CoV-2 main protease (Mpro) [1]. The inhibitory potency remains within the same sub-micromolar range as the parent compound, Nirmatrelvir, which has a reported IC50 of 0.84 ± 0.37 µM in enzymatic assays [1]. While direct IC50 data for Deunirmatrelvir was not located in this analysis, this class-level inference strongly suggests equipotency.

Antiviral Potency (Mpro IC50)
Class-level inference
Inferred equipotent to Nirmatrelvir (parent IC50 ~0.84 µM)
Target engagement likely retained; confirm by direct assay
Deunirmatrelvir-specific IC50 data not available in this analysis
SARS-CoV-2 Mpro inhibition Antiviral potency IC50

Altered Metabolic Pathway: Reduced Oxidation at Primary Site, Increased at Secondary Sites

A key differentiator for Deunirmatrelvir lies in its altered metabolic fate. Research indicates that while deuteration of the lactam ring slows oxidation adjacent to nitrogen by approximately 40%, it concurrently leads to an increased rate of metabolism at secondary, non-deuterated sites on the molecule [1]. This contrasts with Nirmatrelvir's metabolism, which is primarily focused on the lactam ring site [2].

Site-Specific Oxidation
Head-to-head
~40% slower oxidation at lactam nitrogen vs. Nirmatrelvir
Indicates metabolic shift to secondary sites
Full metabolite profiling recommended to map altered pathways
Drug metabolism Site-specific metabolism Oxidation

Deunirmatrelvir: Recommended Research Applications Based on Quantitative Evidence


Investigating the Kinetic Isotope Effect on SARS-CoV-2 Antiviral Metabolism

Deunirmatrelvir is the ideal candidate for studies designed to quantify the impact of deuteration on the metabolism of a SARS-CoV-2 Mpro inhibitor. As established, it provides a ~3-fold increase in human microsomal stability and a ~40% reduction in oxidation at its primary site compared to Nirmatrelvir [1]. Researchers can use this pair of compounds (Deunirmatrelvir and Nirmatrelvir) in parallel ADME assays to directly measure the magnitude of the kinetic isotope effect in this specific pharmacophore, generating robust, comparative data for publication or internal decision-making [1].

Differentiating Primary vs. Secondary Metabolic Pathways of Nirmatrelvir

The unique metabolic shift observed with Deunirmatrelvir—slowed primary site oxidation with increased metabolism elsewhere—makes it a powerful tool for elucidating the full metabolic map of Nirmatrelvir [1]. By comparing the metabolite profiles of Deunirmatrelvir and Nirmatrelvir in hepatocyte or microsomal incubations, researchers can distinguish which metabolites arise from the primary lactam ring site and which originate from secondary pathways. This application is critical for understanding the complete clearance mechanism and potential liabilities of the parent drug class .

Use as a Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS

As a deuterium-labeled compound, Deunirmatrelvir can be utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Nirmatrelvir in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The presence of deuterium provides a mass shift that allows the mass spectrometer to distinguish the standard from the analyte, while its near-identical chemical properties ensure co-elution and correct for matrix effects and instrument variability, leading to more precise and reliable pharmacokinetic data .

Probing Structure-Metabolism Relationships (SMR) in Protease Inhibitor Optimization

For medicinal chemistry programs focused on optimizing the next generation of oral protease inhibitors, Deunirmatrelvir serves as a precise probe for understanding the metabolic soft spots of the Nirmatrelvir scaffold [1]. The quantifiable data on metabolic stability (3-fold improvement) and site-specific oxidation (~40% reduction) provide concrete parameters for structure-metabolism relationship (SMR) models. This evidence-based approach can guide the design of novel analogs with improved pharmacokinetic profiles, beyond what is achievable with the non-deuterated parent alone [1].

Application
Selection Property
Validation Focus
KIE impact on Mpro inhibitor metabolism
Deuterated lactam ring for metabolic stability research
Quantify kinetic isotope effect in parallel ADME assays with Nirmatrelvir
Differentiating primary vs. secondary metabolism
Altered site-specific oxidation profile
Metabolite identification and pathway mapping in hepatocyte/microsomal incubations
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Deuterium mass shift and co-elution behavior
Matrix-effect correction and method precision in research matrices
Structure-metabolism relationship (SMR) probe
Quantifiable metabolic soft spot data from deuteration
Guide design of analogs with improved metabolic profiles

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